

# Physical and chemical properties of 4-Bromo-2,6-dichlorophenol

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## Compound of Interest

Compound Name: **4-Bromo-2,6-dichlorophenol**

Cat. No.: **B165674**

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## Technical Guide: 4-Bromo-2,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-2,6-dichlorophenol** (CAS No: 3217-15-0). The information is compiled from various chemical data suppliers and databases. It should be noted that while physical properties are reported, publicly available experimental spectral data and detailed biological activity studies for this specific compound are limited.

## Chemical Identity and Physical Properties

**4-Bromo-2,6-dichlorophenol** is a halogenated phenol with the molecular formula  $C_6H_3BrCl_2O$ .  
[1] It is a solid at room temperature, appearing as an off-white powder.[1]

Table 1: Physical and Chemical Properties of **4-Bromo-2,6-dichlorophenol**

Property	Value	Source(s)
Molecular Formula	$C_6H_3BrCl_2O$	<a href="#">[1]</a>
Molecular Weight	241.89 g/mol	<a href="#">[1]</a>
CAS Number	3217-15-0	<a href="#">[1]</a>
Appearance	Off-white powder	<a href="#">[1]</a>
Melting Point	62.0 - 66.0 °C	<a href="#">[2]</a>
Boiling Point	247 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.890 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	103 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Refractive Index	1.724	<a href="#">[4]</a>

## Solubility and Acidity

The solubility of **4-Bromo-2,6-dichlorophenol** has been qualitatively described. Quantitative solubility data in a range of solvents is not readily available. The acidity of the phenolic proton is predicted by computational methods.

Table 2: Solubility and Predicted Acidity of **4-Bromo-2,6-dichlorophenol**

Property	Value	Source(s)
Solubility	Soluble in Methanol	<a href="#">[2]</a>
pKa (Predicted)	$6.46 \pm 0.23$	

## Spectral Data

Experimental spectral data for **4-Bromo-2,6-dichlorophenol** is not widely available in public databases. For structural confirmation and purity assessment, the following analytical techniques would be essential:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): Would show the chemical shifts and coupling constants of the aromatic protons.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): Would indicate the number of unique carbon environments in the molecule.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Would show characteristic absorption bands for the O-H and C-X (halogen) bonds, and aromatic ring vibrations.
- Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure.

While spectra for the target compound are unavailable, data for the trimethylsilyl (TMS) derivative of **4-Bromo-2,6-dichlorophenol** have been reported, which include transmission IR and GC-MS data.[\[5\]](#)

## Experimental Protocols

### Synthesis of 4-Bromo-2,6-dichlorophenol via Bromination of 2,6-Dichlorophenol

This protocol is a generalized procedure based on common organic synthesis methods for the bromination of phenols.

Objective: To synthesize **4-Bromo-2,6-dichlorophenol** by the electrophilic bromination of 2,6-dichlorophenol. The hydroxyl group and the two chlorine atoms are ortho-, para-directing, and since the ortho positions are blocked by chlorine atoms, bromination is expected to occur at the para position.

#### Materials:

- 2,6-Dichlorophenol
- Liquid Bromine ( $\text{Br}_2$ )
- A suitable inert solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride)
- Sodium bisulfite or sodium thiosulfate solution (for quenching)

- Sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for recrystallization or column chromatography

**Procedure:**

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dichlorophenol in the chosen inert solvent.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel to the stirred solution of 2,6-dichlorophenol. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by slowly adding a saturated solution of sodium bisulfite or sodium thiosulfate until the red-orange color of the excess bromine disappears.

- Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
- Purify the crude **4-Bromo-2,6-dichlorophenol** by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel.

Visualization of Synthesis and Purification Workflow:

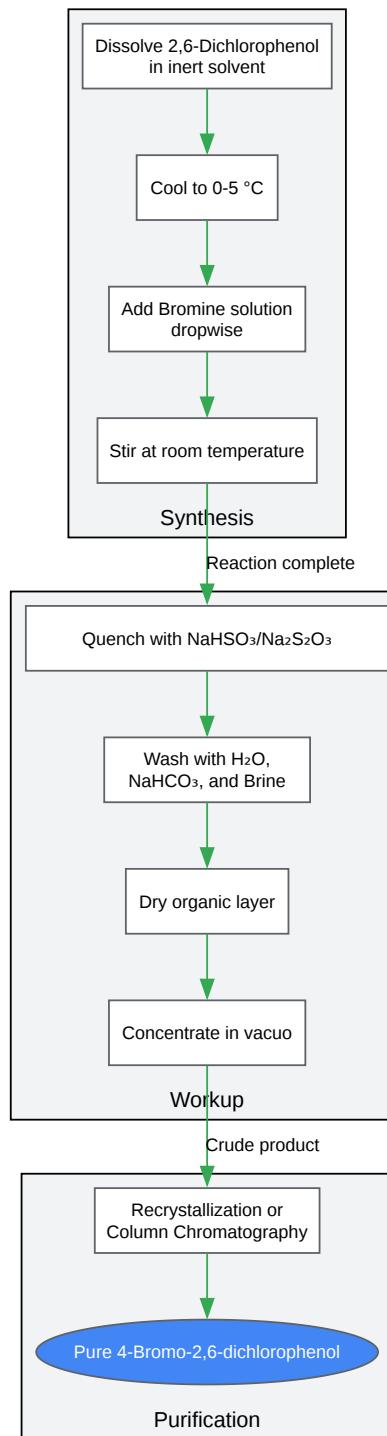


Figure 1: Synthesis and Purification Workflow for 4-Bromo-2,6-dichlorophenol

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Caption: Figure 1: Synthesis and Purification Workflow for **4-Bromo-2,6-dichlorophenol**.

## Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound to assess its purity.

Materials:

- Purified **4-Bromo-2,6-dichlorophenol**
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample of **4-Bromo-2,6-dichlorophenol** is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 60 °C).
- When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
- Observe the sample closely through the magnifying lens.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
- The recorded melting point range provides an indication of the sample's purity; a sharp range (1-2 °C) is indicative of a pure compound.

## Biological Activity

There is a lack of specific studies on the biological activity of **4-Bromo-2,6-dichlorophenol** in the public scientific literature. However, the broader class of bromophenols, particularly those isolated from marine sources, are known to exhibit a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties.<sup>[6]</sup> The presence of the phenolic hydroxyl group suggests potential for antioxidant activity through radical scavenging mechanisms. Further research is required to evaluate the specific biological profile of **4-Bromo-2,6-dichlorophenol**.

## Safety Information

**4-Bromo-2,6-dichlorophenol** is classified as an irritant.<sup>[1]</sup>

- Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If eye irritation persists, seek medical advice.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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